2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
CAS No.: 913512-72-8
Cat. No.: VC5255694
Molecular Formula: C23H26N4O4S
Molecular Weight: 454.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 913512-72-8 |
|---|---|
| Molecular Formula | C23H26N4O4S |
| Molecular Weight | 454.55 |
| IUPAC Name | 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C23H26N4O4S/c1-29-17-10-15(11-18(12-17)30-2)25-22-19-7-3-4-8-20(19)26-23(27-22)32-14-21(28)24-13-16-6-5-9-31-16/h3-4,7-8,10-12,16H,5-6,9,13-14H2,1-2H3,(H,24,28)(H,25,26,27) |
| Standard InChI Key | VTMUJYZNQDKDLG-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4CCCO4)OC |
Introduction
The compound 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a synthetic organic molecule characterized by its complex structure, which includes a quinazoline core, a sulfur linkage, and functional groups contributing to its potential biological activity. Quinazoline derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
This article provides a detailed examination of the compound's chemical structure, synthesis pathways, physicochemical properties, and potential biological applications based on related quinazoline derivatives.
Synthetic Pathways
While specific synthesis details for this compound are unavailable in the search results, general methods for synthesizing related quinazoline derivatives are well-documented:
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Formation of Quinazoline Core: Quinazoline derivatives are typically synthesized by cyclization reactions involving anthranilic acid or its derivatives with isothiocyanates or aldehydes.
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Introduction of Sulfur Linkage: Thiolation reactions using Lawesson’s reagent or alkylation with thiol-containing precursors are common methods to introduce sulfanyl groups.
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Amide Functionalization: The acetamide group can be introduced via condensation reactions between carboxylic acids or acyl chlorides and amines.
Biological Activity
Quinazoline-based compounds exhibit diverse biological activities due to their ability to interact with various biological targets. While specific studies on this compound are not available, insights can be drawn from similar structures:
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Anticancer Potential:
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Quinazoline derivatives often act as tyrosine kinase inhibitors, targeting receptors like EGFR (epidermal growth factor receptor), which are implicated in cancer progression .
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Sulfanyl-substituted quinazolines have shown cytotoxic activity against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
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Antimicrobial Activity:
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Other Activities:
Comparison with Related Compounds
| Feature | Target Compound | Related Quinazoline Derivatives |
|---|---|---|
| Core Structure | Quinazoline with sulfanyl and acetamide substitutions | Quinazoline with various halogen or alkyl substitutions |
| Biological Targets | Potential tyrosine kinase inhibition | EGFR inhibitors, DNA gyrase inhibitors |
| Known Activities | Predicted anticancer and antimicrobial effects | Anticancer (MCF7, HCT116), antimicrobial (Gram-positive/negative strains) |
| Synthesis Complexity | Moderate due to multiple functionalizations | Varies; simpler for mono-substituted derivatives |
Research Gaps
Despite its promising structure:
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No direct studies on this compound’s biological activity were identified.
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Further computational modeling and experimental validation are needed to confirm its pharmacological potential.
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